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Compound of Interest

Compound Name: 4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-1(2H)-isoquinolone is a heterocyclic organic compound that serves as a crucial

intermediate in the synthesis of a variety of biologically active molecules. Its isoquinoline core is

a privileged scaffold in medicinal chemistry, appearing in numerous natural products and

synthetic compounds with diverse pharmacological activities. This technical guide provides a

comprehensive overview of the basic properties of 4-Chloro-1(2H)-isoquinolone, including its

physicochemical characteristics, synthesis, and potential therapeutic applications, with a focus

on its role in the development of central nervous system (CNS) agents and kinase inhibitors.

Core Properties and Data
A summary of the fundamental physicochemical properties of 4-Chloro-1(2H)-isoquinolone is

presented below. These data are essential for its handling, characterization, and application in

synthetic and medicinal chemistry.
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Property Value Reference

CAS Number 56241-09-9 [1][2]

Molecular Formula C₉H₆ClNO [1][2]

Molecular Weight 179.61 g/mol [1][2]

Appearance Solid

Melting Point 235-237 °C [1]

Boiling Point 394.2 °C at 760 mmHg [1]

Solubility Data not available

Storage Room temperature, dry [1]

LogP (calculated) 2.1815 [2]

Topological Polar Surface Area

(TPSA)
32.86 Å² [2]

Spectroscopic Characterization
While specific experimental spectra for 4-Chloro-1(2H)-isoquinolone are not readily available

in the public domain, the following sections outline the expected spectroscopic characteristics

based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic

protons on the benzene and pyridine rings, as well as a signal for the N-H proton. The chemical

shifts and coupling patterns will be influenced by the electron-withdrawing effects of the

chlorine atom and the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in

the molecule. The carbonyl carbon is expected to appear significantly downfield. The chemical

shifts of the aromatic carbons will be affected by the chlorine substituent and the fused ring

system.
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Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-1(2H)-isoquinolone is predicted to exhibit characteristic

absorption bands for the N-H and C=O functional groups. A broad peak in the region of 3200-

3400 cm⁻¹ would correspond to the N-H stretching vibration. A strong absorption band around

1650-1680 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. Aromatic C-H and

C=C stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation

pattern would likely involve the loss of chlorine, carbon monoxide, and other small fragments,

providing further structural information. The presence of chlorine would be indicated by a

characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular

ion peak.

Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-1(2H)-
isoquinolone is not widely published, a common route involves the chlorination of the

corresponding 1(2H)-isoquinolone precursor. A general procedure based on the synthesis of

similar compounds is outlined below.

General Synthesis Workflow:

1(2H)-Isoquinolone Chlorination Reaction

Chlorinating Agent
(e.g., POCl₃, SOCl₂) 4-Chloro-1(2H)-isoquinolone

Purification
(e.g., Recrystallization,

Chromatography)

Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Chloro-1(2H)-isoquinolone.

Representative Experimental Protocol (Hypothetical):

Starting Material: 1(2H)-Isoquinolone.
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Chlorination: To a solution of 1(2H)-isoquinolone in a suitable solvent (e.g., toluene or

chloroform), a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride

(SOCl₂) is added. The reaction mixture is typically heated under reflux for several hours.

Workup: After completion of the reaction (monitored by TLC), the reaction mixture is cooled

to room temperature and poured onto crushed ice or a cold aqueous solution of a base (e.g.,

sodium bicarbonate) to neutralize the excess acid.

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or

dichloromethane). The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by recrystallization from a suitable solvent or by

column chromatography on silica gel to afford pure 4-Chloro-1(2H)-isoquinolone.

Biological Activity and Therapeutic Potential
The isoquinoline scaffold is a key component in many compounds with significant biological

activity. Derivatives of 4-Chloro-1(2H)-isoquinolone are of particular interest in drug discovery

for their potential as CNS agents and kinase inhibitors.

Central Nervous System (CNS) Activity
Isoquinoline derivatives have been explored for their activity on various CNS targets. Their

structural similarity to endogenous neurotransmitters allows them to interact with a range of

receptors, including dopamine and serotonin receptors. This makes them attractive candidates

for the development of treatments for neurological and psychiatric disorders.

Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is

implicated in numerous diseases, including cancer. The isoquinoline core can serve as a

scaffold for the design of potent and selective kinase inhibitors. By modifying the substituents

on the isoquinoline ring, it is possible to target the ATP-binding site of specific kinases, thereby

modulating their activity.

Potential Kinase Inhibition Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b189350?utm_src=pdf-body
https://www.benchchem.com/product/b189350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Chloro-1(2H)-isoquinolone
Derivative In vitro Kinase AssayDetermine IC₅₀ Cell-based Assays

(e.g., Proliferation, Apoptosis)
Confirm Cellular Activity Signaling Pathway Analysis

(e.g., Western Blot)
Elucidate Mechanism Lead Optimization

Structure-Activity
Relationship

Click to download full resolution via product page

Caption: Workflow for evaluating kinase inhibitory activity.

Experimental Protocol for Kinase Inhibition Assay (General):

Reagents: Prepare solutions of the test compound (4-Chloro-1(2H)-isoquinolone
derivative), the target kinase, a suitable substrate, and ATP.

Reaction: In a microplate, combine the kinase, substrate, and various concentrations of the

test compound. Initiate the reaction by adding ATP.

Detection: After a set incubation period, measure the kinase activity. This can be done using

various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into

the substrate) or luminescence-based assays that quantify the amount of ADP produced.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce

enzyme activity by 50%).

Conclusion
4-Chloro-1(2H)-isoquinolone is a valuable building block for the synthesis of novel

compounds with potential therapeutic applications, particularly in the areas of CNS disorders

and oncology. While detailed experimental data for the compound itself is limited in publicly

accessible literature, its structural features and the known activities of its derivatives highlight

its importance for further research and development in medicinal chemistry. This guide

provides a foundational understanding of its basic properties and outlines general experimental

approaches for its synthesis and biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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